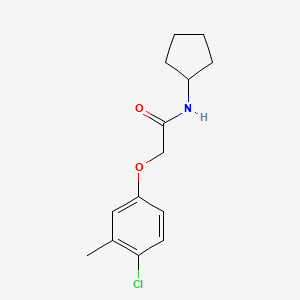
N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea, also known as DMU-212, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMU-212 is a urea derivative and has been shown to possess potent anticancer and anti-inflammatory properties.
作用机制
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea is not fully understood. However, it has been suggested that N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea exerts its anticancer and anti-inflammatory effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE5). N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea has also been shown to reduce the production of prostaglandins, which are involved in inflammation. In addition, N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea has been shown to inhibit the growth of cancer cells by inducing apoptosis.
实验室实验的优点和局限性
One of the advantages of N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea is that it is relatively easy to synthesize and can be produced in large quantities. N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea has also been shown to have low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea research. One area of research could focus on further elucidating the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea. This could involve studying the interactions of N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea with specific enzymes and signaling pathways. Another area of research could focus on optimizing the therapeutic potential of N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea by developing more potent derivatives. Finally, future research could focus on testing the efficacy of N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea in animal models of cancer and inflammatory diseases.
合成方法
N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,4-dimethoxyaniline with 4-methylpiperazine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with urea to yield N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea.
科学研究应用
N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea has been studied extensively for its potential therapeutic applications. It has been shown to possess potent anticancer properties and has been tested against a wide range of cancer cell lines, including breast, colon, lung, and prostate cancer. N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea has also been shown to have anti-inflammatory properties and has been tested in animal models of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-17-6-8-18(9-7-17)16-14(19)15-12-5-4-11(20-2)10-13(12)21-3/h4-5,10H,6-9H2,1-3H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKGBLIGWAQXIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823780 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{[(4-methylphenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5867803.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide](/img/structure/B5867809.png)
![2-[4-(2-thienyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5867811.png)
![2-[(4-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5867823.png)


![N'-[(2,5-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5867843.png)
![2-[4-(4-iodophenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5867851.png)

![N-cyclopropyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5867891.png)
![3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5867898.png)
![{[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]thio}acetic acid](/img/structure/B5867904.png)